molecular formula C18H14ClN3O3 B5607834 N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide

Cat. No. B5607834
M. Wt: 355.8 g/mol
InChI Key: QFBRUNCDPYSFNK-SRZZPIQSSA-N
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Description

N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as CMF-Pyrr, is a novel compound with potential pharmaceutical applications. The compound was first synthesized in 2010 and has since been the subject of several scientific studies.

Scientific Research Applications

Asymmetric Syntheses

  • Wu, Lee, and Beak (1996) achieved highly enantioselective syntheses of certain compounds, which could be relevant for the asymmetric synthesis involving N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (Wu, Lee, & Beak, 1996).

Photoinduced Aromatization

  • Memarian, Abdoli-Senejani, and Döpp (2007) studied the photoinduced aromatization of unsymmetrically substituted 1,4-dihydropyridines, which may be applicable to compounds like this compound (Memarian, Abdoli-Senejani, & Döpp, 2007).

Metallic Luster in Organic Crystals

  • Ogura, Ooshima, Akazome, and Matsumoto (2006) described the formation of crystals with greenish metallic luster in certain compounds, which could potentially be applicable to the study of this compound (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

Coordination Properties with Iron(III)

  • Benković, Kontrec, Kazazić, Chiș, Miljanić, and Galić (2020) explored the coordination properties of certain aroylhydrazones with Fe(III) ions, a research area that might be relevant for compounds like this compound (Benković et al., 2020).

Synthesis of Novel Compounds

Structural Analysis by Spectroscopy

  • Benković, Kenđel, Parlov-Vuković, Kontrec, Chiș, Miljanić, and Galić (2018) performed structural analyses of aroylhydrazones using spectroscopy, which could be relevant for the study of this compound (Benković et al., 2018).

Crystallographic Analysis

  • Li, Jian, and Liu (2009) conducted crystallographic analysis of related compounds, potentially offering insights into the crystal structure of this compound (Li, Jian, & Liu, 2009).

properties

IUPAC Name

N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-24-17-7-5-12(10-14(17)19)16-8-6-13(25-16)11-21-22-18(23)15-4-2-3-9-20-15/h2-11H,1H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRUNCDPYSFNK-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Reactant of Route 3
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Reactant of Route 6
N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide

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